molecular formula C22H22N2O6 B2576307 methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate CAS No. 899986-72-2

methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate

Cat. No.: B2576307
CAS No.: 899986-72-2
M. Wt: 410.426
InChI Key: YVGYNGCNVSQNNJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heteroatom-rich systems characterized by fused oxa- and diaza-rings. Its core structure (tricyclo[7.3.1.0²⁷]trideca-2,4,6-triene) incorporates an 8-oxa-10,12-diazatricyclic framework with ester functionalities at positions 4 and 10. The ethoxycarbonylphenyl substituent at position 10 and the methyl group at position 9 contribute to steric and electronic modulation.

Properties

IUPAC Name

methyl 10-(4-ethoxycarbonylphenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-4-29-20(26)13-5-8-15(9-6-13)24-21(27)23-17-12-22(24,2)30-18-10-7-14(11-16(17)18)19(25)28-3/h5-11,17H,4,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGYNGCNVSQNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps often include cyclization reactions, esterification, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or therapeutic setting.

Comparison with Similar Compounds

Core Structural Features

The following table highlights structural differences between the target compound and analogs from the literature:

Compound Name Core Structure Key Substituents Heteroatoms Notable Features
Target Compound Tricyclo[7.3.1.0²⁷]trideca-2,4,6-triene 4-(ethoxycarbonyl)phenyl, methyl (C9) 8-oxa, 10,12-diaza High polarity due to ester groups; potential for intermolecular H-bonding
Dimethyl 1,8-bis(4-methylphenyl)-11-oxatricyclo[6.2.1.0²⁷]undeca-2,4,6,9-tetraene-9,10-dicarboxylate Tricyclo[6.2.1.0²⁷]undeca-tetraene 4-methylphenyl (x2), dicarboxylate 11-oxa Hydrophobic aryl groups enhance π-π stacking; lower solubility in polar solvents
Methyl 12-hydroxy-10-[1-(4-methoxyphenyl)-2-oxo-3-phenoxyazetidin-4-yl]-11-oxa-3-azahexacyclo[...] Hexacyclo[...]henicosa-pentaene 4-methoxyphenyl, phenoxyazetidinyl 11-oxa, 3-aza Rigid hexacyclic core; azetidine moiety introduces basicity

Electronic and Reactivity Profiles

  • The ethoxycarbonyl group acts as an electron-withdrawing substituent, further polarizing the system .
  • Dimethyl Dicarboxylate Analog (): Lacking nitrogen atoms, this compound exhibits reduced basicity. The 4-methylphenyl groups increase hydrophobicity, favoring nonpolar interactions in crystal packing .
  • Hexacyclic Compound () : The azetidine ring introduces a basic nitrogen, enabling protonation under acidic conditions. The methoxyphenyl group may participate in resonance-driven stabilization .

Crystallographic Insights

The SHELX software suite () has been instrumental in resolving the crystal structures of such compounds. For example:

  • The target compound’s diaza-oxa core likely exhibits shorter N–O bond distances compared to purely oxa systems, as observed in analogous structures refined via SHELXL .
  • Steric clashes between the methyl group (C9) and ethoxycarbonylphenyl substituent may influence molecular conformation, as modeled in SHELXPRO .

Implications of Structural Differences on Properties

Solubility and Stability

  • The target compound’s ester groups improve aqueous solubility relative to the dimethyl dicarboxylate analog (), which relies on hydrophobic aryl interactions .
  • The hexacyclic compound () demonstrates higher thermal stability due to its rigid framework, though this comes at the cost of synthetic complexity .

Reactivity and Functionalization

  • The diaza system in the target compound allows for regioselective functionalization at nitrogen sites, a feature absent in oxa-only analogs .
  • The ethoxycarbonyl group can undergo hydrolysis to a carboxylic acid, enabling further derivatization—a pathway less feasible in methoxy-substituted systems () .

Biological Activity

Chemical Structure and Properties

The compound features a polycyclic structure that includes:

  • A central benzene ring
  • A 1,3,5-oxadiazocine ring
  • Functional groups including two methyl groups, an ethoxycarbonyl group (ester), and a keto group (C=O).

These structural elements are crucial as they may influence the compound's interaction with biological systems and its mechanism of action.

Biological Activity Overview

Research on benzo[g][1,3,5]oxadiazocines has indicated various biological activities such as anticancer properties and enzyme inhibition. However, specific data on the biological activity of methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate remains sparse.

While direct studies on this specific compound are lacking, it is hypothesized that its mechanism of action may involve:

  • Enzyme Interaction : Similar compounds have been shown to interact with various enzymes.
  • Cellular Targeting : The unique arrangement of functional groups could enable selective targeting of cancer stem cells or other pathological cells.

Case Studies and Related Research

  • Anticancer Activity : Studies on related compounds in the benzo[g][1,3,5]oxadiazocine class have demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
    • For instance, a study highlighted that certain oxadiazocine derivatives significantly reduced the viability of breast cancer stem cells (BCSCs) by downregulating the c-Myc oncogene .
  • Inhibition of Cancer Stem Cells : Research has shown that compounds with similar structural characteristics can inhibit BCSCs through mechanisms involving apoptosis and reduction in stem cell markers like CD44 high/CD24 low .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
Methyl 10-[4-(ethoxycarbonyl)phenyl]-9-methyl...AnticancerPotential enzyme inhibition; apoptosis induction
Related Oxadiazocine DerivativeAnti-CSC ActivityDownregulation of c-Myc; reduced stem cell markers

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